2-bromo-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Overview
Description
2-bromo-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide is a complex organic compound that features a thiazole ring, a brominated benzamide group, and a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Bromination: The benzamide group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The thiazole derivative is then coupled with the brominated benzamide through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the benzamide group can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Research: Used in studies to understand its effects on cellular pathways and enzyme activities.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to DNA or proteins, affecting their function and leading to various biological effects. This compound may inhibit enzyme activity or block receptor sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Ixabepilone: Features a thiazole ring and is used in cancer treatment.
Uniqueness
2-bromo-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide is unique due to its specific combination of a brominated benzamide group and a thiazole ring, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds.
Properties
IUPAC Name |
2-bromo-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2S/c18-14-4-2-1-3-13(14)16(23)20-12-7-5-11(6-8-12)15(22)21-17-19-9-10-24-17/h1-10H,(H,20,23)(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFLBLDICWAJNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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